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molecular formula C9H11NO B1606659 Formamide, N-(2-phenylethyl)- CAS No. 23069-99-0

Formamide, N-(2-phenylethyl)-

Cat. No. B1606659
M. Wt: 149.19 g/mol
InChI Key: NOOOMJZHMKSKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817614

Procedure details

A 250 mL round bottom flask equipped with stir bar, reflux condenser, and an addition funnel is charged with phosphorus pentoxide (7.07 g) and polyphosphoric acid in a 10.5:1 weight ratio. The mixture is stirred and heated at approximately 180° C. for about 1 hour, then cooled to approximately 150° C. The cooled, crude phenethylformamide prepared as described above is added dropwise to this mixture. On complete addition the reaction is heated and stirred at approximately 170° C. overnight. The mixture is cooled to room temperature and diluted with water (300 mL), washed with diethyl ether (150 mL) and cooled in an acetone/dry ice bath while the pH is adjusted to 9 with saturated potassium hydroxide. The aqueous solution is extracted with ether (3×150 mL) and the pooled organics are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield an oil that is further purified via Kugelrohr distillation (70° C., 1 mm Hg) to give the compound of formula 2.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([NH:23][CH:24]=O)[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O>[CH:24]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][N:23]=1

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)NC=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and an addition funnel
STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to approximately 150° C
ADDITION
Type
ADDITION
Details
above is added dropwise to this mixture
ADDITION
Type
ADDITION
Details
On complete addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
stirred at approximately 170° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
WASH
Type
WASH
Details
washed with diethyl ether (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/dry ice bath while the pH
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled organics are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil that
DISTILLATION
Type
DISTILLATION
Details
is further purified via Kugelrohr distillation (70° C., 1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C1=NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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